Cas no 905563-83-9 (3-CHLORO-5-METHOXYISONICOTINALDEHYDE)

3-Chloro-5-methoxyisonicotinaldehyde is a versatile heterocyclic aldehyde used as a key intermediate in organic synthesis and pharmaceutical research. Its structure, featuring both chloro and methoxy substituents on the pyridine ring, enhances its reactivity in cross-coupling reactions, nucleophilic substitutions, and condensation processes. The aldehyde functional group provides a reactive site for further derivatization, making it valuable in the synthesis of complex molecules, including bioactive compounds and agrochemicals. Its stability under standard conditions and compatibility with various reaction conditions contribute to its utility in multi-step synthetic routes. This compound is particularly useful in medicinal chemistry for constructing pharmacophores and exploring structure-activity relationships.
3-CHLORO-5-METHOXYISONICOTINALDEHYDE structure
905563-83-9 structure
Product Name:3-CHLORO-5-METHOXYISONICOTINALDEHYDE
CAS No:905563-83-9
MF:C7H6ClNO2
MW:171.581040859222
CID:1951157
Update Time:2025-05-19

3-CHLORO-5-METHOXYISONICOTINALDEHYDE Chemical and Physical Properties

Names and Identifiers

    • 3-CHLORO-5-METHOXYISONICOTINALDEHYDE
    • 3-chloro-5-methoxypyridine-4-carbaldehyde
    • 3-Chloro-5-methoxypyridine-4-carboxaldehyde
    • 5-CHLORO-3-METHOXYPYRIDINE-4-CARBOXALDEHYDE
    • Inchi: 1S/C7H6ClNO2/c1-11-7-3-9-2-6(8)5(7)4-10/h2-4H,1H3
    • InChI Key: SDUCMQMOWRBUSX-UHFFFAOYSA-N
    • SMILES: O=CC1C(OC)=CN=CC=1Cl

Computed Properties

  • Exact Mass: 171.00900
  • Monoisotopic Mass: 171.009
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.2A^2

Experimental Properties

  • PSA: 39.19000
  • LogP: 1.55610

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Additional information on 3-CHLORO-5-METHOXYISONICOTINALDEHYDE

Professional Introduction to 3-CHLORO-5-METHOXYISONICOTINALDEHYDE (CAS No. 905563-83-9)

3-CHLORO-5-METHOXYISONICOTINALDEHYDE, identified by the Chemical Abstracts Service Number (CAS No.) 905563-83-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aldehyde features a unique structural framework that has garnered considerable attention from the scientific community due to its potential applications in drug discovery and synthetic chemistry. The presence of both chloro and methoxy substituents on the benzene ring, combined with the aldehyde functional group, imparts distinct reactivity and electronic properties that make it a valuable intermediate in the synthesis of more complex molecules.

The compound belongs to the class of isonicotinyl derivatives, which are known for their broad spectrum of biological activities. The isonicotinyl core, characterized by a pyridine ring fused with a carbonyl group, is a common motif in medicinal chemistry due to its ability to interact with various biological targets. In particular, derivatives of this nature have been extensively studied for their potential as antimicrobial, antiviral, and anti-inflammatory agents.

Recent advancements in the field have highlighted the utility of 3-CHLORO-5-METHOXYISONICOTINALDEHYDE in the development of novel therapeutic agents. Researchers have demonstrated its role as a key intermediate in the synthesis of small-molecule inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The chloro and methoxy groups on the molecule provide reactive sites for further functionalization, allowing chemists to design molecules with tailored biological properties.

One notable application of 3-CHLORO-5-METHOXYISONICOTINALDEHYDE is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By modifying the structure of 3-CHLORO-5-METHOXYISONICOTINALDEHYDE, researchers have been able to develop compounds that selectively inhibit specific kinases, thereby offering potential therapeutic benefits. These efforts have led to the discovery of several lead compounds that are currently undergoing further investigation in preclinical studies.

The compound's reactivity also makes it a valuable tool in synthetic organic chemistry. The aldehyde group can participate in various reactions such as condensation reactions with amine derivatives to form Schiff bases, or reduction to yield primary alcohols. Additionally, the chloro substituent can undergo nucleophilic substitution reactions, allowing for further diversification of the molecular structure. These properties have made 3-CHLORO-5-METHOXYISONICOTINALDEHYDE a versatile building block for constructing more complex organic molecules.

In terms of biophysical properties, 3-CHLORO-5-METHOXYISONICOTINALDEHYDE exhibits moderate solubility in organic solvents commonly used in pharmaceutical research, such as dimethyl sulfoxide (DMSO) and methanol. This solubility profile facilitates its use in high-throughput screening assays and other biochemical assays where solubility is a critical factor. Furthermore, its stability under various storage conditions makes it a practical choice for laboratory-scale synthesis and storage.

The synthesis of 3-CHLORO-5-METHOXYISONICOTINALDEHYDE typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route includes the chlorination of 5-methoxyisonicotinaldehyde followed by selective functional group manipulation to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields.

From a computational chemistry perspective, 3-CHLORO-5-METHOXYISONICOTINALDEHYDE has been subjected to detailed molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into how modifications at specific positions on the molecule can enhance binding affinity and selectivity. Such information is crucial for optimizing lead compounds during drug development pipelines.

The compound's potential extends beyond pharmaceutical applications into materials science and agrochemicals. For instance, derivatives of 3-CHLORO-5-METHOXYISONICOTINALDEHYDE have shown promise as intermediates for synthesizing novel polymers with specific functionalities or as components in crop protection agents due to their ability to interact with biological systems.

In conclusion, 3-CHLORO-5-METHOXYISONICOTINALDEHYDE (CAS No. 905563-83-9) is a multifaceted compound with significant implications in both academic research and industrial applications. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, particularly those targeting kinases and other enzymes involved in disease pathways. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and drug discovery is likely to grow further.

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